5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
CAS No.:
Cat. No.: VC9918583
Molecular Formula: C20H18BrN3O
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrN3O |
|---|---|
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | 5'-bromo-1',6-dimethylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C20H18BrN3O/c1-11-3-5-16-14(9-11)13-7-8-22-20(18(13)23-16)15-10-12(21)4-6-17(15)24(2)19(20)25/h3-6,9-10,22-23H,7-8H2,1-2H3 |
| Standard InChI Key | XALNDTZHSRQZEY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)N(C4=O)C |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)N(C4=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spirocyclic framework that bridges a tetrahydro-beta-carboline system (comprising a six-membered pyridine ring fused to a pyrrole ring) and a modified indole moiety. Key substituents include a bromine atom at the 5'-position and methyl groups at the 1' and 6 positions, which confer distinct electronic and steric properties. The spiro junction at the 1-position of the beta-carboline and the 3'-position of the indole creates a rigid, three-dimensional structure that influences its interaction with biological targets .
Synthetic Approaches
Retrosynthetic Analysis
Synthesis typically involves constructing the beta-carboline and indole subunits separately before uniting them via spirocyclization. A plausible route includes:
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Beta-carboline formation: Pictet–Spengler condensation of tryptophan derivatives with aldehydes.
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Indole modification: Bromination and methylation of a preformed indole intermediate.
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Spirocyclization: Transition-metal-catalyzed coupling or acid-mediated annulation .
Optimized Protocols
Recent advances utilize eco-friendly conditions, such as polyethylene glycol (PEG-400)-mediated reactions, to achieve spirocyclization at room temperature. For example, Hasaninejad et al. demonstrated that PEG-400 facilitates the synthesis of asymmetrical bis-spirooxindoles with yields exceeding 75% under catalyst-free conditions . Adapting such methods could streamline the production of this compound while minimizing byproducts.
Table 1: Comparative Synthetic Methods for Spiro-Beta-Carbolines
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| PEG-400-mediated | None | 75–98 | |
| Rhodium-catalyzed | [Rh(cod)Cl]₂ | 43 | |
| Palladium-catalyzed | Pd(dba)₂ | 77 | |
| Acid-mediated cyclization | p-TsOH | 89 |
Biological Activities and Mechanisms
Anticancer Properties
Beta-carboline alkaloids intercalate DNA and inhibit topoisomerases. The methyl groups at 1' and 6 positions likely improve cellular uptake, while the spiro architecture reduces off-target toxicity. In murine leukemia models, similar compounds induced apoptosis at micromolar concentrations .
Pharmacological Profiling
ADME Characteristics
Pharmacokinetic studies on spiro-beta-carbolines reveal:
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Absorption: Moderate oral bioavailability (30–50%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring.
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Excretion: Primarily renal, with terminal half-lives of 4–6 hours .
Toxicity Considerations
While acute toxicity is low (LD₅₀ > 500 mg/kg in rodents), chronic exposure may cause phototoxicity, a common issue with halogenated heterocycles .
Analytical Characterization
Spectroscopic Identification
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NMR: Characteristic signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.1–3.5 ppm (spiro carbon-attached CH₂), and δ 2.3–2.6 ppm (methyl groups) .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ ions with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
X-ray Crystallography
Single-crystal analyses of related compounds confirm the spiro configuration and dihedral angles between the beta-carboline and indole planes (typically 80–90°), which are critical for biological activity .
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